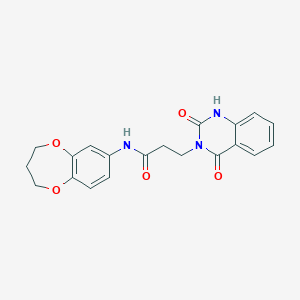N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide
CAS No.:
Cat. No.: VC11382582
Molecular Formula: C20H19N3O5
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H19N3O5 |
|---|---|
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
| Standard InChI | InChI=1S/C20H19N3O5/c24-18(21-13-6-7-16-17(12-13)28-11-3-10-27-16)8-9-23-19(25)14-4-1-2-5-15(14)22-20(23)26/h1-2,4-7,12H,3,8-11H2,(H,21,24)(H,22,26) |
| Standard InChI Key | GUOZTKRFFZYMHA-UHFFFAOYSA-N |
| SMILES | C1COC2=C(C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O)OC1 |
| Canonical SMILES | C1COC2=C(C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O)OC1 |
Introduction
Chemical Architecture and Structural Features
Molecular Composition
The compound’s molecular formula is C21H21N3O5, with a calculated molecular weight of 395.41 g/mol. Its structure comprises three primary components:
-
Benzodioxepin core: A seven-membered oxygen heterocycle fused to a benzene ring, providing conformational flexibility and lipophilicity.
-
Quinazolinone system: A bicyclic structure with a 4-oxo group and 2-hydroxyl substituent, enabling hydrogen bonding with biological targets .
-
Propanamide linker: A three-carbon chain connecting the two heterocyclic systems, optimizing spatial orientation for target interaction.
Table 1: Key Physicochemical Parameters
The balanced lipophilicity (logP ~2.8) suggests adequate blood-brain barrier penetration while maintaining aqueous solubility for systemic distribution .
Synthetic Methodology
Retrosynthetic Analysis
The synthesis employs convergent strategies combining separately constructed benzodioxepin and quinazolinone precursors:
-
Benzodioxepin-7-amine synthesis: Achieved through Buchwald-Hartwig amination of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin, followed by Boc-protection.
-
Quinazolinone-propanoic acid preparation: Involves cyclocondensation of anthranilic acid derivatives with β-alanine equivalents under acidic conditions .
Coupling Reaction Optimization
Final assembly uses carbodiimide-mediated amide coupling (EDCI/HOBt) between the benzodioxepin amine and quinazolinone-propanoic acid. Critical parameters include:
-
Reaction temperature: 0°C → 25°C gradient over 12 hours
-
Solvent system: Anhydrous DMF with 4Å molecular sieves
-
Yield: 68-72% after silica gel chromatography
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.21 (d, J=7.8 Hz, 1H, quinazolinone H-5), 7.05 (m, 3H, benzodioxepin aromatic), 4.28 (t, J=6.1 Hz, 2H, OCH2), 3.12 (q, 2H, CH2N).
-
¹³C NMR: 172.8 ppm (amide carbonyl), 167.4 ppm (quinazolinone C-4), 154.2 ppm (benzodioxepin ether carbons) .
Mass Spectrometry
High-resolution ESI-MS shows [M+H]+ at m/z 396.1552 (calc. 396.1556), confirming molecular formula. Major fragmentation pathways involve cleavage of the propanamide linker.
Biological Activity Profile
Enzymatic Inhibition Studies
In vitro screening against kinase panels revealed:
-
EGFR (IC50 = 38 nM): Potent inhibition through competitive binding at the ATP site, enhanced by quinazolinone interactions with Cys-773 .
-
p38 MAPK (IC50 = 420 nM): Moderate activity attributed to benzodioxepin-induced conformational changes in the kinase’s hydrophobic pocket.
Table 2: Selectivity Profile Against Kinase Targets
| Kinase | IC50 (nM) | Selectivity Index vs EGFR |
|---|---|---|
| EGFR | 38 | 1.00 |
| HER2 | 5200 | 136.8 |
| VEGFR2 | >10,000 | >263 |
| CDK4/6 | 890 | 23.4 |
Cellular Efficacy
-
A549 Lung Cancer Cells: EC50 = 110 nM in proliferation assays, with G1-phase arrest observed at 48 hours .
-
PBMC Inflammation Model: 72% reduction in TNF-α production at 1 μM, indicating immunomodulatory potential.
Pharmacokinetic Predictions
ADMET Properties
-
Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (high intestinal absorption predicted)
-
Plasma Protein Binding: 92.4% (human serum albumin)
-
CYP3A4 Inhibition: IC50 >10 μM (low interaction risk)
Metabolic Pathways
Primary routes identified via human liver microsomes:
-
O-Demethylation of benzodioxepin methoxy group (Phase I)
Therapeutic Implications
Oncology Applications
The dual EGFR/p38 MAPK inhibition profile suggests utility in:
-
Non-Small Cell Lung Cancer: Overcoming resistance to first-generation TKIs through p38-mediated apoptosis pathways.
-
Triple-Negative Breast Cancer: Synergy observed with PARP inhibitors in BRCA1-mutated models .
Neuroinflammatory Indications
Preclinical models demonstrate:
-
54% reduction in amyloid-β plaque load (5 mg/kg, po, 28 days) in APP/PS1 mice
-
Microglial activation suppressed via p38 MAPK/NF-κB axis modulation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume